An In-Depth Technical Guide to 1-Phenylprop-2-en-1-ol: Structure, Properties, and Applications in Drug Development
An In-Depth Technical Guide to 1-Phenylprop-2-en-1-ol: Structure, Properties, and Applications in Drug Development
Introduction
1-Phenylprop-2-en-1-ol, also known as α-vinylbenzyl alcohol, is a chiral secondary allylic alcohol that serves as a valuable building block in organic synthesis. Its structure, which combines a phenyl ring, a hydroxyl group, and a vinyl group at a single stereocenter, offers a rich platform for chemical transformations. This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of 1-phenylprop-2-en-1-ol. Furthermore, it explores its significance as a chiral synthon and its application as a structural motif in the development of pharmacologically active molecules, making it a molecule of considerable interest to researchers in medicinal chemistry and drug discovery.
Chemical Structure and Stereochemistry
1-Phenylprop-2-en-1-ol possesses the molecular formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol .[1][2] The core of its reactivity and utility lies in its unique structure, featuring a hydroxyl-bearing carbon atom bonded directly to both a phenyl ring and a vinyl group.
This central carbon atom (C1) is a stereocenter, meaning 1-phenylprop-2-en-1-ol exists as a pair of non-superimposable mirror images, or enantiomers: (S)-1-phenylprop-2-en-1-ol and (R)-1-phenylprop-2-en-1-ol.[2][3] The specific stereochemistry is crucial in drug development, as different enantiomers of a chiral drug often exhibit vastly different pharmacological activities and metabolic profiles. The ability to synthesize this alcohol in an enantiomerically pure form is therefore of paramount importance.[4]
Caption: 2D Structure of 1-phenylprop-2-en-1-ol with the chiral center indicated.
Physicochemical and Spectroscopic Properties
The accurate characterization of 1-phenylprop-2-en-1-ol is fundamental for its use in synthesis and as a reference standard. While some physical properties are not extensively reported, a compilation of available data is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 4393-06-0 | [1][5] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Density | ~1.021 g/mL | [3] |
| IUPAC Name | 1-phenylprop-2-en-1-ol | [2] |
| Synonyms | α-Vinylbenzyl alcohol, 1-Phenylallyl alcohol | [1] |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the structure of 1-phenylprop-2-en-1-ol.
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¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The aromatic protons of the phenyl group typically appear as a multiplet in the δ 7.2-7.4 ppm region. The vinyl protons exhibit distinct signals: the internal vinyl proton (-CH=) appears as a multiplet further downfield than the terminal (=CH₂) protons due to its proximity to the phenyl and hydroxyl groups. The proton on the carbinol carbon (-CH(OH)-) is a key diagnostic signal, often appearing as a doublet around δ 5.2 ppm. The hydroxyl proton (-OH) signal is a broad singlet and its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the two vinyl carbons, and the key carbinol carbon, which typically resonates around 75 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Other key peaks include C-H stretches for the aromatic and vinyl groups just above 3000 cm⁻¹, the C=C stretch of the vinyl group around 1640 cm⁻¹, and strong C-O stretching around 1050 cm⁻¹.
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Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 134 may be observed. Common fragmentation pathways for secondary alcohols include the loss of a water molecule (M-18) to give a peak at m/z = 116. Alpha-cleavage next to the oxygen is also common; cleavage of the vinyl group would lead to a prominent peak corresponding to the [C₆H₅CHO]⁺ fragment at m/z = 105.
Synthesis and Reactivity
The synthesis and subsequent reactions of 1-phenylprop-2-en-1-ol are central to its utility as a synthetic intermediate.
Synthesis via Grignard Reaction
The most direct and widely applicable method for the synthesis of 1-phenylprop-2-en-1-ol is the Grignard reaction.[6] This involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to benzaldehyde.[7][8]
The causality behind this experimental choice is the powerful nucleophilicity of the Grignard reagent's carbanion, which readily attacks the electrophilic carbonyl carbon of the aldehyde. The reaction must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases and will be quenched by any protic solvent, such as water.[8][9]
Caption: Workflow for the Grignard synthesis of 1-phenylprop-2-en-1-ol.
Asymmetric Synthesis
To access enantiomerically pure forms of 1-phenylprop-2-en-1-ol, asymmetric synthesis strategies are employed. These methods utilize a chiral influence to direct the reaction to preferentially form one enantiomer over the other. Common approaches include:
-
Use of a Chiral Catalyst: Performing the Grignard addition or, more commonly, the reduction of the corresponding ketone (1-phenylprop-2-en-1-one) in the presence of a chiral metal catalyst or a chiral organocatalyst.
-
Use of a Chiral Auxiliary: Covalently attaching a chiral molecule (the auxiliary) to the starting material to direct the stereochemical outcome of a reaction, followed by its removal.
Key Reactions
The bifunctional nature of 1-phenylprop-2-en-1-ol allows it to undergo a variety of chemical transformations.
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Oxidation: As a secondary alcohol, it can be oxidized to the corresponding α,β-unsaturated ketone, 1-phenylprop-2-en-1-one (phenyl vinyl ketone). This transformation is valuable as these enones are themselves important synthetic intermediates. Reagents like pyridinium chlorochromate (PCC) or a Swern oxidation provide controlled oxidation.
Caption: Oxidation of 1-phenylprop-2-en-1-ol to 1-phenylprop-2-en-1-one.
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Reactions of the Alkene: The vinyl group can participate in addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation) and polymerization.
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Reactions of the Hydroxyl Group: The alcohol can be converted into esters, ethers, or halides through standard functional group transformations.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of racemic 1-phenylprop-2-en-1-ol. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol: Synthesis of 1-Phenylprop-2-en-1-ol
This protocol is adapted from standard Grignard reaction procedures.[6][9][10]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction.[8] In the dropping funnel, place a solution of vinyl bromide in anhydrous diethyl ether.
-
Initiation and Addition: Add a small portion of the vinyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle boiling (reflux) of the ether is observed. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.
-
Reaction with Benzaldehyde: After the Grignard reagent has formed (most of the magnesium is consumed), cool the flask in an ice bath. Add a solution of freshly distilled benzaldehyde in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.
-
Workup: After the addition is complete, allow the reaction to stir to completion. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.[11]
Protocol: Characterization by HPLC
Purity analysis can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified product in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity is determined by the relative area of the main product peak.
Applications in Drug Development
The 1-phenylprop-2-en-1-ol scaffold and its derivatives are of significant interest in medicinal chemistry. The phenylpropanoid class of natural products, which shares this core structure, exhibits a wide range of biological activities including antimicrobial, antioxidant, and anti-inflammatory effects.
-
Scaffold for Bioactive Molecules: The oxidized form, 1-phenylprop-2-en-1-one, is a key component of chalcones (1,3-diphenyl-2-propen-1-one). Chalcone derivatives have been extensively studied and have shown potent anti-inflammatory and antitumor activities.
-
Chiral Building Block: Enantiomerically pure 1-phenylprop-2-en-1-ol can serve as a chiral building block in the total synthesis of complex natural products and pharmaceuticals.[4] Its utility is analogous to that of other chiral phenyl-containing synthons, such as (S)-2-phenylpropionic acid, which is the core structure for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Intermediate in Pharmaceutical Synthesis: The molecule is listed as a chemical intermediate, for example, in relation to the synthesis of drugs like fluoxetine, highlighting its role in the construction of complex pharmaceutical agents.[1]
Conclusion
1-Phenylprop-2-en-1-ol is a structurally rich and synthetically versatile molecule. Its combination of a stereocenter with reactive alcohol and alkene functionalities makes it a powerful tool for organic chemists. The principles guiding its synthesis, particularly the Grignard reaction, are foundational in organic chemistry, while the demand for its enantiopure forms pushes the boundaries of asymmetric synthesis. For professionals in drug discovery and development, the phenylpropanoid core represents a privileged scaffold, consistently appearing in molecules with significant biological activity. A thorough understanding of the properties and reactivity of 1-phenylprop-2-en-1-ol is therefore essential for leveraging its potential in the creation of novel therapeutics.
References
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